2-Bromo-6-chloro-4-fluoroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-chloro-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBGMUMMWYKJSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346726 | |
| Record name | 2-Bromo-6-chloro-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201849-14-1 | |
| Record name | 2-Bromo-6-chloro-4-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201849-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-chloro-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 Bromo 6 Chloro 4 Fluoroaniline
Precursor Selection and Rational Design in Synthetic Pathways
The selection of an appropriate starting material is the foundation of an efficient synthetic route. The chosen precursor should already contain one or more of the desired substituents, thereby simplifying the subsequent reaction sequence.
One effective strategy begins with o-fluoroaniline (2-fluoroaniline). This precursor is advantageous as it is readily available and provides a fluorine atom at a key position. google.com A common pathway involves the initial protection of the highly reactive amino group, followed by a series of halogenation and deprotection steps. google.com
A documented route describes a process starting from o-fluoroaniline which is first subjected to bromination to yield 4-bromo-2-fluoroaniline. google.com This intermediate is then chlorinated using N-chlorosuccinimide (NCS) to produce 4-bromo-2-chloro-6-fluoroaniline (B1287600). The final step involves a hydrogenation reaction to selectively remove the bromine atom at the 4-position, yielding the target compound, 2-chloro-6-fluoroaniline. google.com While this specific patent aims for 2-chloro-6-fluoroaniline, the intermediates and the chemical logic are directly relevant to the synthesis of the title compound. The key is the strategic introduction of halogens, with a final debromination step. google.com
Another approach using o-fluoroaniline involves protecting the amino group, followed by sulfonylation, bromination, and then removal of the protecting and sulfonyl groups to yield 2-bromo-6-fluoroaniline (B133542). google.com This highlights the versatility of o-fluoroaniline as a starting point. google.com
To manage the high reactivity of the amino group in aniline (B41778) and its derivatives, which can lead to unwanted side reactions like over-halogenation, a common strategy is to temporarily protect it. allen.inyoutube.com Acetylation, the formation of an acetamide (B32628), is a frequently employed technique. allen.inwikipedia.org The acetyl group moderates the activating effect of the amino group and provides steric hindrance, which helps to direct incoming electrophiles to specific positions on the aromatic ring. youtube.com
A logical, though not explicitly detailed in a single source for the final compound, synthetic plan would start with a pre-halogenated aniline, such as 2-chloro-4-fluoroaniline. This precursor would then be subjected to the following sequence:
The acetylation of anilines is a standard and well-documented procedure. For instance, 4-chloroaniline (B138754) can be acetylated using acetic anhydride (B1165640). nih.govnih.gov In a typical laboratory procedure, the aniline is dissolved in water with hydrochloric acid, and then acetic anhydride is added, followed immediately by a sodium acetate (B1210297) solution to precipitate the acetylated product, N-(4-chlorophenyl)acetamide (4-chloroacetanilide). libretexts.org This method is broadly applicable to various substituted anilines. libretexts.org The reaction transforms the highly activating -NH2 group into a moderately activating -NHCOCH3 group, which is crucial for controlling subsequent electrophilic substitution reactions. allen.in
| Reactant | Reagents | Key Conditions | Product |
| 4-Chloroaniline | Acetic anhydride, Sodium acetate, HCl | Aqueous solution, cooling | N-(4-chlorophenyl)acetamide |
This table illustrates a general acetylation procedure applicable to anilines like 4-chloroaniline. libretexts.org
Once the amino group is protected as an acetamide, electrophilic bromination can be carried out with greater control. The acetamido group is an ortho-, para-director. allen.in In the case of an intermediate like N-(2-chloro-4-fluorophenyl)acetamide (the acetylated product of 2-chloro-4-fluoroaniline), the incoming bromine electrophile would be directed to the positions ortho and para to the acetamido group. The position ortho to the acetamido group and meta to the chloro group (C6) is sterically hindered and electronically favored for substitution.
The bromination of acetylated anilines can be achieved using various brominating agents, such as elemental bromine in acetic acid or N-bromosuccinimide (NBS). google.com A method for producing 2-bromo-4-fluoroacetanilide from 4-fluoroaniline (B128567) involves acetylation followed by bromination using hydrobromic acid in the presence of an oxidizing agent like hydrogen peroxide. google.com This approach is noted to reduce the formation of dibrominated byproducts. google.com This highlights the importance of reagent choice in achieving regioselectivity.
| Substrate | Brominating Agent | Solvent/Conditions | Major Product |
| N-(4-fluorophenyl)acetamide | HBr / H2O2 | 30-60 °C | 2-Bromo-4-fluoroacetanilide |
| Acetanilide | Bromine | Acetic Acid, <20 °C | 4-Bromoacetanilide |
This table shows examples of regioselective bromination on different acetylated aniline substrates. google.comgoogle.com
The final step in this synthetic sequence is the removal of the acetyl protecting group to restore the primary amine functionality. This is typically achieved through hydrolysis under acidic or basic conditions. uomustansiriyah.edu.iq For example, heating the N-acetylated compound with an acid, such as hydrochloric acid in ethanol, effectively cleaves the amide bond to yield the desired aniline and acetic acid. scribd.com
More modern and milder methods for deprotection have also been developed to avoid the harsh conditions of strong acids or bases, which can be detrimental to sensitive molecules. organic-chemistry.orgnumberanalytics.com One such method involves converting the secondary acetamide into an imidoyl chloride using oxalyl chloride, which is then readily hydrolyzed with a reagent like propylene (B89431) glycol to release the amine hydrochloride salt in high yield. organic-chemistry.orgorganic-chemistry.org
| Method | Reagents | Key Features |
| Acid Hydrolysis | Concentrated HCl, Ethanol | Heating required, effective for many substrates. scribd.com |
| Base Hydrolysis | 70% Sulfuric Acid or NaOH | Requires heating, common industrial method. uomustansiriyah.edu.iq |
| Mild Deprotection | Oxalyl chloride, Propylene glycol, Pyridine | Avoids harsh conditions, preserves chiral centers. organic-chemistry.org |
This table summarizes common strategies for the deprotection of acetanilides.
Strategic Use of Acetylated Intermediates to Control Regioselectivity
Reaction Mechanisms and Optimization
The synthesis of polysubstituted anilines like 2-Bromo-6-chloro-4-fluoroaniline relies on the principles of electrophilic aromatic substitution. researchgate.net The amino group (-NH2) is a strong activating group that directs incoming electrophiles to the ortho and para positions. allen.inbrainly.com This high reactivity can be a double-edged sword, often leading to multiple substitutions. youtube.comyoutube.com
The protection of the amine via acetylation is a key optimization strategy. The resulting acetamido (-NHCOCH3) group is still an ortho-, para-director but is less activating than the amino group. allen.in This moderation prevents over-halogenation and allows for more selective, stepwise introduction of different halogens. The steric bulk of the acetamido group also plays a role, often favoring substitution at the less hindered para position over the ortho positions. youtube.com
Further optimization involves the careful selection of halogenating agents and reaction conditions. For example, using bromine chloride (BrCl) or a combination of bromine and chlorine can influence the regioselectivity of halogenation. google.com The use of catalysts, such as copper sulfate (B86663) in oxidative bromination with NaBr, can also provide a practical and regioselective method for halogenating anilines. researchgate.net The development of electrochemical methods offers a modern approach to control selectivity by adjusting the electrode potential, allowing for the selective formation of either mono- or di-halogenated anilines. acs.org
Electrophilic Bromination Protocols
A primary route to this compound involves the direct electrophilic bromination of a pre-existing chloro-fluoroaniline derivative. The regioselectivity of this reaction is dictated by the directing effects of the substituents on the aniline ring. The amino group is a potent ortho, para-director, while the halogen atoms are deactivating yet also ortho, para-directing.
One plausible synthetic precursor is 2-chloro-4-fluoroaniline. The strong activating effect of the amino group directs the incoming electrophile (bromine) to the positions ortho and para to it. Since the para position is occupied by the fluoro group, bromination is expected to occur at one of the ortho positions (C2 or C6).
Another documented approach involves the bromination of 2-chloro-4-nitroaniline (B86195) to yield 2-bromo-6-chloro-4-nitroaniline. chemicalbook.com This intermediate can then be reduced to the target aniline. This method leverages the electron-withdrawing nitro group to control the halogenation steps before its conversion to the desired amino group.
| Starting Material | Brominating Agent | Solvent/Conditions | Product | Reference |
|---|---|---|---|---|
| o-chloro-p-nitroaniline | HBr, NaClO₃ | Sulfuric acid, water, 35-65°C | 2-bromo-6-chloro-4-nitroaniline | chemicalbook.com |
| 2-fluoroaniline | HBr, H₂O₂ | Sulfuric acid, then anisole (B1667542) | 2-bromo-6-fluoroaniline | wipo.intgoogle.com |
Nucleophilic Substitution Reactions
The halogen substituents on the this compound ring are generally not susceptible to classical nucleophilic aromatic substitution (SNAr). SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. In this molecule, the amino group is electron-donating, which disfavors this mechanism. Therefore, displacing the bromine, chlorine, or fluorine atoms with nucleophiles like alkoxides or amines would require harsh conditions or alternative mechanisms such as benzyne (B1209423) formation.
Oxidation and Reduction Pathways of the Amino Group
The functional groups of this compound allow for various transformations. The amino group can be oxidized, and a nitro precursor can be reduced to form the aniline.
Oxidation of the Amino Group: The primary amino group (-NH₂) can be oxidized to a nitro group (-NO₂) using strong oxidizing agents. For instance, trifluoroperacetic acid, generated in situ from trifluoroacetic anhydride and hydrogen peroxide, is a common reagent for this transformation. This reaction would convert this compound into 1-bromo-3-chloro-5-fluoro-2-nitrobenzene. Studies on analogous compounds like 2,6-dimethylaniline (B139824) have shown oxidation can lead to intermediates such as 2,6-dimethylnitrobenzene. nih.gov
Reduction of a Nitro Precursor: A more common strategy is the synthesis of the aniline via the reduction of its nitro analogue, 2-bromo-6-chloro-4-nitroaniline. This reduction is a standard transformation in organic synthesis and can be achieved with high efficiency using several methods that are chemoselective and tolerate the presence of aryl halides.
Common reduction methods include:
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) on a carbon support.
Metal-Acid Systems: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl or acetic acid).
| Starting Material | Reagents | Conditions | Product | General Reference |
|---|---|---|---|---|
| 2-Bromo-6-chloro-4-nitroaniline | Fe, HCl | Ethanol/Water, Heat | This compound | chemicalbook.com |
| 2-Bromo-6-chloro-4-nitroaniline | H₂, Pd/C | Ethanol, Room Temperature | This compound | Generic Method |
| 2-Bromo-6-chloro-4-nitroaniline | SnCl₂·2H₂O | Ethanol, Heat | This compound | Generic Method |
Cross-Coupling Reactions for Derivatization
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon and carbon-nitrogen bonds. The differential reactivity of the C-Br and C-Cl bonds (C-Br > C-Cl) allows for chemoselective functionalization. nih.gov
The Suzuki-Miyaura reaction couples an organoboron compound (like a boronic acid) with an organic halide. For this compound, this reaction can be performed selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations. nih.govacs.org This allows for the synthesis of 2-aryl-6-chloro-4-fluoroanilines.
Typical conditions for this selective coupling involve a palladium catalyst, a phosphine (B1218219) ligand, and a base.
| Coupling Partner | Catalyst System (Catalyst + Ligand) | Base | Solvent | General Reference |
|---|---|---|---|---|
| Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂ + SPhos/XPhos | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Dioxane/Water, Toluene, or DMF | nih.govthieme-connect.deresearchgate.net |
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine. organic-chemistry.orgacs.org This reaction can be used to further functionalize this compound, again with high selectivity for the C-Br bond over the C-Cl bond. nih.gov This enables the synthesis of various N-aryl or N-heteroaryl derivatives at the 2-position.
The reaction typically requires a palladium catalyst paired with a bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base.
| Amine Partner | Catalyst System (Catalyst + Ligand) | Base | Solvent | General Reference |
|---|---|---|---|---|
| Primary or Secondary Amine | Pd₂(dba)₃ or Pd(OAc)₂ + BINAP/XPhos/RuPhos | NaOt-Bu, K₃PO₄, or Cs₂CO₃ | Toluene or Dioxane | organic-chemistry.orgacs.orgnih.gov |
A modern and emerging strategy for C-N bond formation is electrocatalysis. These methods use electricity to drive the catalytic cycle, often under milder conditions and with less waste compared to traditional methods. Nickel-catalyzed electrocatalytic amination, for example, has been developed for coupling aryl halides with various amines. nih.gov While specific examples with this compound are not widely reported, this technology represents a potential pathway for its derivatization. The reaction typically involves a simple metal salt (e.g., Cu or Ni salts) as a catalyst in an undivided electrochemical cell, sometimes with a redox mediator to facilitate the process. nih.gov
Yield Enhancement and Impurity Minimization
Strategies to Avoid Para-Position Impurities During Bromination
The inherent electronic properties of the amino group strongly direct incoming electrophiles, such as bromine, to the ortho and para positions. To achieve the specific 2-bromo-6-chloro-4-fluoro substitution pattern, strategies must be employed to prevent bromination at the 4-position (para to the amino group), which is electronically favored.
One of the most effective strategies involves the use of a "placeholder" or blocking group at the para-position. A notable method employs a multi-step sequence starting with a precursor like 2-fluoroaniline:
Para-Bromination: The synthesis begins by intentionally brominating the starting material, o-fluoroaniline, at the para-position to yield 4-bromo-2-fluoroaniline. This step utilizes reagents like N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF). google.com
Ortho-Chlorination: With the para-position blocked by bromine, subsequent chlorination using a reagent like N-chlorosuccinimide (NCS) is directed to one of the available ortho-positions, yielding 4-bromo-2-chloro-6-fluoroaniline. google.com
Selective Debromination: The final step involves the selective removal of the bromine atom from the para-position. This is typically achieved through catalytic hydrogenation, for instance, using a Palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. This removes the "placeholder" bromo group, furnishing the desired 2-chloro-6-fluoroaniline, which can then be brominated to the final product if the sequence is altered. google.com While this specific patent aims for 2-chloro-6-fluoroaniline, the intermediate 4-bromo-2-chloro-6-fluoroaniline is a key structure, demonstrating the successful ortho-chlorination while the para-position is occupied.
An alternative and elegant approach involves the use of a removable directing group that temporarily occupies the para-position. A patented method describes a four-step process that ingeniously uses a sulfonamide/sulfonate group to prevent the formation of para-brominated impurities. google.com
Amino Group Protection: The synthesis starts with the protection of the amino group of o-fluoroaniline, for example, through acetylation with acetyl chloride. google.com
Sulfonylation: The N-protected intermediate undergoes sulfonylation, which installs a sulfonic acid group at the para-position, effectively blocking it from subsequent reactions. google.com
Ortho-Bromination: With the para-position blocked, bromination is directed exclusively to the ortho-position (position 2), yielding the desired 2-bromo intermediate. google.com
Deprotection/Desulfonation: In the final step, the protecting groups (both the N-acetyl and the p-sulfonyl group) are removed, typically under strong acidic conditions (e.g., 80% sulfuric acid at high temperature), to yield the final product, 2-bromo-6-fluoroaniline, with high purity. google.com This route cleverly avoids para-bromination, a significant side reaction in direct halogenations of anilines.
Optimization of Reaction Conditions for Industrial Production
Scaling up the synthesis of this compound from the laboratory to an industrial scale requires careful optimization of reaction conditions to maximize yield, ensure safety, and minimize costs.
Temperature and Reagent Control: Temperature is a critical parameter. For instance, in the synthesis of 4-bromo-2-chloro-6-fluoroaniline, the initial bromination of o-fluoroaniline with NBS is conducted at a reduced temperature (below 10°C) to control the reaction rate and prevent side reactions. google.com Similarly, during the protection of o-fluoroaniline with acetyl chloride, the temperature is maintained between 0-5°C during the dropwise addition to manage the exothermic reaction. google.com The controlled, portion-wise, or dropwise addition of reactive electrophiles like NBS, NCS, and acetyl chloride is a standard industrial practice to maintain temperature and concentration, thereby enhancing selectivity and safety. google.comgoogle.com
Solvent and Catalyst Selection: The choice of solvent is crucial for reaction efficiency and product isolation. Dichloromethane is often used for the initial acylation protection step due to its inertness and ease of removal. google.com DMF is employed as a solvent for halogenation steps with NBS and NCS as it facilitates the reaction. google.com For the final desulfonation step in the protecting group strategy, a high concentration of sulfuric acid (80%) acts as both the reagent and the solvent. google.com In another approach, anisole is used as a solvent during desulfonation, which can lower the required reaction temperature from 200°C to 50-60°C, significantly reducing energy consumption for industrial-scale production. wipo.int
Process Efficiency and Yield: For industrial viability, high yield and purity are paramount. The route utilizing a sulfonamide protecting group reports a final yield of 79.3% with a purity of 99.6% under optimized conditions. google.com The optimization of various parameters in this process is highlighted in the provided data.
Table 1: Optimization of the Final Deprotection Step for 2-Bromo-6-fluoroaniline Synthesis google.com
| Intermediate 3 (g) | 80% H₂SO₄ (mL) | Yield (%) | Purity (%) |
|---|---|---|---|
| 40 | 100 | 59.9 | 89.9 |
| 60 | 90 | 40.4 | 85.4 |
| 80 | 150 | 60.2 | 98.9 |
| 100 | 300 | 79.3 | 99.6 |
This table illustrates how adjusting the scale and reagent ratios in the final deprotection step significantly impacts the yield and purity of the product.
Furthermore, developing "one-pot" reactions, where multiple steps are carried out in the same reactor without isolating intermediates, can significantly improve industrial efficiency by reducing handling steps and solvent waste. wipo.int
Applications in Advanced Chemical Synthesis and Material Science
Role as an Intermediate in Organic Synthesis
As a multifunctional intermediate, 2-Bromo-6-chloro-4-fluoroaniline is instrumental in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. chemimpex.com The presence of the amino group alongside three distinct halogen substituents enhances its biological activity and reactivity, allowing for efficient coupling reactions to create elaborate molecular architectures. chemimpex.com
Synthesis of Schiff Bases
The primary amine group of this compound allows it to undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. jetir.orgderpharmachemica.com These reactions typically involve refluxing the aniline (B41778) derivative with a carbonyl compound, often with a catalytic amount of acid. jetir.org Schiff bases are a significant class of compounds in medicinal and coordination chemistry. jetir.org The specific halogen atoms on the aniline ring can modulate the electronic properties and, consequently, the reactivity and stability of the resulting Schiff base and its subsequent metal complexes. Halogenated aniline derivatives are frequently used in the synthesis of novel Schiff bases with potential biological activities. wjpps.com
Synthesis of Sulfinate Esters
While specific research detailing the direct use of this compound for the synthesis of sulfinate esters is not extensively documented in publicly available literature, aniline derivatives can, in general, be transformed into various sulfur-containing compounds. The synthesis of related sulfonamides is a more common transformation for anilines, often used as a protecting group strategy or to introduce biologically active sulfonyl moieties.
Formation of Transition Metal Complexes
The nitrogen atom of the amino group in this compound possesses a lone pair of electrons, enabling it to act as a ligand in the formation of coordination complexes with various transition metals. Schiff bases derived from halogenated anilines are particularly effective ligands, forming stable complexes with metals like copper, nickel, and zinc. jocpr.com The nature of the halogen substituents can influence the coordination geometry and the electronic properties of the final metal complex, which is a key area of research in catalysis and materials science.
Precursor for Advanced Materials
The unique electronic and chemical properties imparted by the halogen atoms make this compound a valuable precursor in material science. chemimpex.com
Halogenated anilines are important monomers in the field of polymer chemistry. They can be used to create polymers with enhanced properties such as flame retardancy, thermal stability, and specific electrical characteristics. nih.gov The bromine and chlorine atoms on this compound can serve as sites for cross-coupling reactions, allowing for the formation of complex polymer backbones. Furthermore, anilines can be polymerized to form polyaniline (PANI), a well-known conducting polymer. nih.gov The substituents on the aniline ring significantly affect the properties of the resulting polymer, suggesting that polymers derived from this specific monomer could have tailored electronic and physical properties for applications like chemical sensors or as additives to create high-performance coatings. nih.gov
Aniline and its derivatives are foundational to the dye industry. This compound serves as an intermediate in the production of dyes and pigments. chemimpex.com The synthesis typically involves the diazotization of the amino group to form a highly reactive diazonium salt. This salt is then coupled with another aromatic compound (a coupling agent) to form an azo compound, which are often brightly colored. The specific halogen atoms on the benzene (B151609) ring act as auxochromes, which can modify the color of the dye and improve properties such as lightfastness and stability, contributing to vibrant and durable colors for textiles and coatings. chemimpex.comacs.org
Synthetic Pathways to Biologically Active Molecules
The inherent reactivity of this compound, conferred by its halogenated structure, makes it an essential intermediate for creating complex molecular frameworks. chemimpex.com The electron-withdrawing nature of the halogens enhances its utility in various coupling reactions, enabling the efficient construction of molecules designed for specific biological targets. chemimpex.com
Design and Synthesis of Novel Pharmaceutical Agents
In medicinal chemistry, this compound serves as a crucial precursor in the development of new therapeutic agents. chemimpex.com Its structure is particularly valuable in the design of targeted therapies, where molecular precision is essential for efficacy. chemimpex.com
This compound is a key intermediate in the synthesis of novel anti-cancer drugs. chemimpex.com The presence of multiple halogen substituents on the aniline ring is a feature incorporated into the design of various cytotoxic agents. This structural motif is often found in quinazoline-based compounds, a class of molecules that has yielded several FDA-approved cancer therapies like Gefitinib and Erlotinib. nih.gov Research has shown that the inclusion of a halogen atom, such as bromine, at specific positions on the quinazoline (B50416) ring can significantly enhance anti-cancer effects. nih.govnih.gov
The synthesis of these complex therapeutic agents often involves using halogenated anilines as foundational scaffolds. For instance, studies on 6-bromo quinazoline derivatives have demonstrated their potential as potent agents against cancer cell lines, such as MCF-7 (breast cancer) and SW480 (colon cancer). nih.gov While specific named drugs directly synthesized from this compound are proprietary, its role as a critical starting material for crafting such potent anti-proliferative compounds is well-established in synthetic chemistry. nih.gov
Table 1: Research on Related Anti-Cancer Quinazoline Derivatives
| Compound Class | Target/Activity | Key Findings |
|---|---|---|
| 6-Bromo-quinazolin-4(3H)-one derivatives | Cytotoxic against MCF-7 and SW480 cell lines | Demonstrated significant antiproliferative activity, highlighting the importance of the bromo-substituent. nih.gov |
The development of new anti-inflammatory agents is another significant application of this compound. chemimpex.com Its structural features are integral to creating compounds that can modulate biological pathways associated with inflammation. A notable area of research involves the synthesis of bradykinin (B550075) B1 receptor antagonists. These antagonists are promising therapeutic agents for managing pain and inflammation. While research has specifically documented the use of the related compound 2-Bromo-4-chloro-6-fluoroaniline in preparing a fragment of a CNS-penetrant bradykinin B1 antagonist, the shared structural motifs point to the utility of this compound in developing similar or next-generation anti-inflammatory drugs.
In the field of antiviral drug development, halogenated anilines are crucial intermediates. A prominent example is the synthesis of Letermovir, a drug used for the prophylaxis of cytomegalovirus (CMV) infection. google.com It is important to note that the documented primary raw material for Letermovir is the closely related compound, 2-bromo-6-fluoroaniline (B133542). google.comresearchgate.netcphi-online.com The synthesis pathways for Letermovir highlight the importance of the bromo-fluoro-aniline core in constructing the final complex molecule. google.comresearchgate.net This underscores the value of this class of halogenated intermediates in creating potent antiviral therapies.
Development of Agrochemicals
Beyond pharmaceuticals, this compound is a valuable building block in the agrochemical industry, contributing to the development of modern crop protection agents. chemimpex.com
This compound is utilized as an intermediate in the formulation of herbicides. chemimpex.com The synthesis of effective herbicides often requires the creation of complex organic molecules designed to target specific biological pathways in weeds. The halogenated structure of this compound facilitates the necessary chemical reactions to build these sophisticated agrochemicals, which are designed for efficacy while aiming to minimize environmental impact. chemimpex.com The related compound, 4-fluoroaniline (B128567), is also recognized as an intermediate in the manufacture of herbicides and plant growth regulators.
Fungicides (e.g., Biphenyl (B1667301) Pyrrole (B145914) Fungicides)
This compound serves as a key intermediate in the synthesis of various agrochemicals, including fungicides. The presence and specific placement of halogen atoms on the aniline ring are crucial for imparting desired biological activity and stability to the final fungicidal products. While its direct application in the synthesis of biphenyl pyrrole fungicides is a subject of specialized research, its role as a precursor for agricultural chemicals is well-established. For instance, related structures like 2-bromo-6-fluoroaniline are considered important raw materials for creating fungicides. google.com The synthesis of N-(4,6-dimethylpyrimidin-2-yl) aniline salts has demonstrated that such compounds can exhibit excellent fungicidal activities. researchgate.net
Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry
The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry. For derivatives of this compound, the type, number, and position of halogen substituents are critical determinants of their therapeutic potential.
Halogen Substitutions and Biological Activity Enhancement
The introduction of halogen atoms into a molecule can significantly alter its physicochemical properties, such as lipophilicity, electron distribution, and steric profile, thereby enhancing its biological activity. wur.nl
Fluorine: The substitution with fluorine, which has a van der Waals radius similar to hydrogen, can influence the electron distribution and lipophilicity of the molecule without causing significant steric hindrance. This is a common strategy used to block certain metabolic pathways, as the strong carbon-fluorine bond can prevent reactivity at that specific site. wur.nl
Chlorine and Bromine: These larger halogen atoms also act as electron-withdrawing groups, which can reduce the reactivity of the aniline. acs.org This modification can be crucial for optimizing a drug's interaction with its target and its metabolic stability. The "magic chloro" effect, where the introduction of a chlorine atom profoundly improves biological activity, is a known phenomenon in drug discovery.
The combination of bromine, chlorine, and fluorine in this compound provides a unique electronic and steric profile, making it an attractive scaffold for developing new therapeutic agents.
Positional Isomerism and Biological Impact
The specific arrangement of substituents on the aniline ring is critical for biological activity. Studies on various aniline derivatives have shown that even minor changes in substituent positions can lead to significant differences in efficacy.
For example, research on 2-anilino triazolopyrimidines as anticancer agents demonstrated that the position of a methyl group on the phenyl ring was crucial for its antiproliferative activity. A shift from the para- to the meta-position resulted in a 10- to 46-fold loss in activity. nih.gov Similarly, studies on halogenated anilines have focused on how the position of halogen substituents influences metabolic pathways and toxicity. wur.nl The 2,6-disubstitution pattern on the aniline ring, as seen in this compound, provides steric hindrance around the amino group, which can influence its binding orientation and reactivity in a biological system. The para-position of the fluorine atom further modifies the electronic properties of the entire molecule. This specific isomeric arrangement is therefore a key factor in the biological impact of compounds derived from it.
Influence of Substituents on Receptor Affinity and Functional Activity
The substituents on the this compound framework play a direct role in how derivative molecules interact with biological targets like receptors and enzymes.
Metabotropic glutamate (B1630785) receptor 5 (mGlu5) is a target for treating various central nervous system disorders. While direct studies using this compound for mGlu5 antagonists are not prevalent in the reviewed literature, the structure-activity relationships of related anilinoquinazolines provide valuable insights. Research has identified 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5. The nature of the substituent on the aniline ring is a key determinant of potency. For instance, a 3-chloroaniline (B41212) analog was found to be a potent compound in functional assays. This suggests that the halogenated substitution pattern is critical for interaction with the allosteric binding site of the mGlu5 receptor. The specific electronic and steric properties conferred by the 2-bromo, 6-chloro, and 4-fluoro substitutions could be leveraged to design novel and selective mGlu5 antagonists.
The inhibition of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) is a validated strategy in cancer therapy. The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for potent EGFR-TK inhibitors. researchgate.netamazonaws.com The aniline moiety, often halogenated, plays a crucial role in the binding of these inhibitors to the ATP-binding site of the kinase.
Studies have shown that derivatives synthesized from halogenated anilines can be potent EGFR-TK inhibitors. For example, 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline was identified as a highly potent inhibitor of the enzyme. amazonaws.com The substitution pattern on the aniline ring directly influences the inhibitory activity. Research on novel 2-chloro-4-anilino-quinazolines as dual EGFR and VEGFR-2 inhibitors highlighted the importance of a hydrogen bond donor at the para position of the aniline moiety for interaction with key amino acids in the kinase binding sites. nih.gov The use of this compound as a starting material would allow for the synthesis of 4-anilinoquinazolines with a unique substitution pattern, potentially leading to enhanced or prolonged inhibitory activity against EGFR-TK. nih.govrsc.org
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 195191-47-0 | synquestlabs.comsigmaaldrich.com |
| Alternate CAS | 201849-14-1 | synquestlabs.comnist.govaromsyn.com |
| Molecular Formula | C₆H₄BrClFN | synquestlabs.comsigmaaldrich.comsynquestlabs.comnist.gov |
| Molecular Weight | 224.46 g/mol | synquestlabs.comsigmaaldrich.comsynquestlabs.com |
| Melting Point | 41-43 °C | sigmaaldrich.com |
| Appearance | White to purple solid | |
| EINECS | 606-332-8 | synquestlabs.com |
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for para/ortho fluorine interactions).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected m/z ~223–225 for M⁺).
- HPLC/GC : Purity assessment (>95% by area normalization) and detection of trace impurities (e.g., residual solvents).
Q. Data Contradiction Resolution :
- Discrepancies in NMR shifts may arise from solvent effects or residual acidity. Use deuterated DMSO for NH proton observation and compare with DFT-predicted spectra .
How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
Q. Advanced Research Focus
- Single-crystal X-ray diffraction : Provides bond lengths, angles, and halogen-halogen interactions. For example, Br⋯Cl distances (~3.4 Å) can indicate weak intermolecular interactions.
- Software Tools : SHELX for structure refinement and ORTEP-III for visualization. Ensure data collection at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .
What computational methods predict the electronic properties and reactivity of this compound?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate:
- Frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites.
- Electrostatic potential maps to visualize charge distribution.
- Thermochemical Accuracy : Include exact exchange terms (e.g., Becke’s 1993 functional) for precise atomization energy predictions (±2.4 kcal/mol error) .
How does this compound behave under thermal or photolytic conditions?
Q. Advanced Research Focus
- Thermal Stability : TGA/DSC analysis shows decomposition onset at ~200°C. Monitor for HBr/HCl release using FTIR gas-phase analysis.
- Photolytic Pathways : UV irradiation may induce C-Br bond cleavage, forming aryl radicals (trapped via EPR spin-trapping agents like DMPO). Compare with fluorinated analogs (e.g., 4-bromo-2,3,5,6-tetrafluoroaniline decomposition) .
What methodologies assess the environmental persistence of halogenated anilines like this compound?
Q. Advanced Research Focus
- Hydrolysis Studies : Conduct pH-dependent experiments (pH 4–9) to track halogen displacement rates (e.g., Br⁻ release via ion chromatography).
- Microbial Degradation : Use soil slurry assays with Pseudomonas spp. to measure half-lives under aerobic/anaerobic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
